1-(1H-Indol-5-yl)cyclohexanol
Description
1-(1H-Indol-5-yl)cyclohexanol is a synthetic organic compound featuring a cyclohexanol backbone substituted with a 1H-indol-5-yl group. The indole moiety, a bicyclic aromatic heterocycle, is linked to the cyclohexanol ring at its 5-position. This structure combines the rigidity of the cyclohexanol ring with the electron-rich indole system, making it a versatile scaffold for medicinal chemistry and biochemical applications.
Properties
CAS No. |
262593-62-4 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14(7-2-1-3-8-14)12-4-5-13-11(10-12)6-9-15-13/h4-6,9-10,15-16H,1-3,7-8H2 |
InChI Key |
YWVARHCIOPAINC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=C(C=C2)NC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
CINK4 (trans-4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]-cyclohexanol)
- Structure: CINK4 incorporates 1-(1H-indol-5-yl)cyclohexanol as part of a triaminopyrimidine scaffold. The indole is benzylated (1-phenylmethyl substitution), and the cyclohexanol is connected via an amino-pyrimidine linker .
- Activity: Acts as a reversible ATP-competitive inhibitor of Cdk4/6 (IC₅₀ = 1.5 µM for Cdk4/D1 and 5.6 µM for Cdk6/D1). The cyclohexanol-indole unit likely enhances binding to kinase active sites .
- Key Difference: The pyrimidine linker and benzyl group in CINK4 confer higher specificity for kinases compared to simpler indole-cyclohexanol derivatives.
MAO-B Inhibitors (e.g., 1-Cyclohexyl-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea, 4d)
- Structure: These compounds replace the cyclohexanol with a cyclohexyl group connected via a urea linker to a fluorobenzoyl-substituted indole .
- Activity: Exhibit potent MAO-B inhibition (IC₅₀ values in the nanomolar range) and neuroprotective effects in PC12 cells. The urea linker improves membrane permeability and target engagement .
1-(Phenylmethyl)cyclohexanol
- Structure: A simpler analog lacking the indole moiety but retaining the benzyl-substituted cyclohexanol backbone .
- Properties: Boiling point: 113–116°C at 4 Torr; melting point: ~222°C. These data suggest that indole substitution in this compound may increase molecular weight and thermal stability .
Cyclohexanol-Based Kinase Inhibitors (e.g., 1-({1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol)
- Structure: Features a cyclohexanol linked to a benzimidazole-pyrimidine core via an ethynyl group .
- Activity: Targets kinases through a multi-ring pharmacophore. The ethynyl spacer may enhance conformational flexibility, contrasting with the rigid indole-cyclohexanol system .
Structural Modifications and Activity Trends
- Hydroxyl Group Impact: The cyclohexanol hydroxyl in this compound may form hydrogen bonds with kinase ATP pockets, enhancing binding affinity compared to non-hydroxylated analogs like MAO-B inhibitors .
- Indole Substitution: Benzylation (as in CINK4) or fluorobenzoylation (as in MAO-B inhibitors) modulates lipophilicity and target selectivity. The unsubstituted indole in this compound might favor interactions with polar residues .
- Linker Flexibility : Rigid linkers (e.g., pyrimidine in CINK4) improve specificity, while flexible spacers (e.g., ethynyl in ) allow adaptive binding.
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